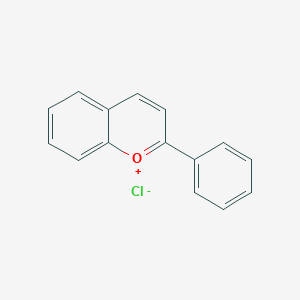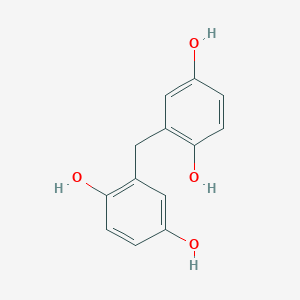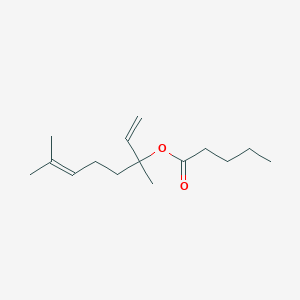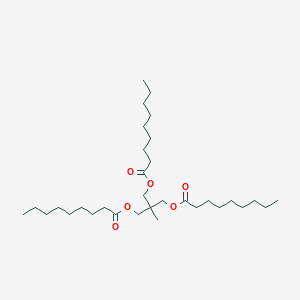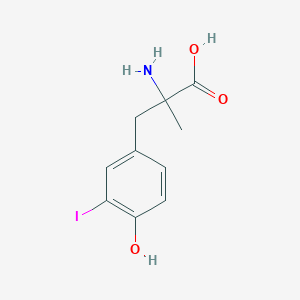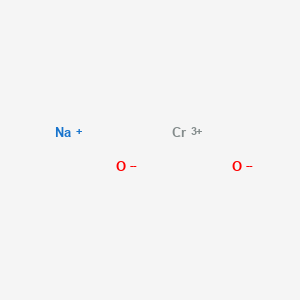
Sodium chromite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium chromite is a chemical compound with the formula Na2CrO2. It is a yellowish-green crystalline solid that is soluble in water and has a metallic taste. Sodium chromite is used in various industrial applications, including the production of pigments, ceramics, and chrome plating. It is also used in scientific research as a reagent and catalyst.
Mecanismo De Acción
Sodium chromite acts as a reducing agent in various reactions. It donates electrons to the reactants, thereby reducing them. Sodium chromite is also used as a catalyst in some reactions, where it speeds up the rate of the reaction without being consumed in the process.
Efectos Bioquímicos Y Fisiológicos
Sodium chromite is not used in any biochemical or physiological processes in the body. It is not considered to be toxic, but it should be handled with care as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium chromite has several advantages as a reagent and catalyst in laboratory experiments. It is a relatively inexpensive compound and is readily available. Sodium chromite is also stable and can be stored for long periods without degradation. However, sodium chromite has some limitations as well. It is not very reactive and may require high temperatures or pressures to be effective in some reactions.
Direcciones Futuras
There are several future directions for research on sodium chromite. One area of interest is the development of new synthesis methods for sodium chromite that are more efficient and environmentally friendly. Another area of research is the use of sodium chromite in the production of new materials, such as nanomaterials and biomaterials. Finally, there is potential for the use of sodium chromite in the development of new catalysts for chemical reactions.
Métodos De Síntesis
Sodium chromite can be synthesized by the reduction of sodium dichromate with sodium sulfite in aqueous solution. The reaction is as follows:
Na2Cr2O7 + 3Na2SO3 + H2O → 2Na2CrO2 + 3Na2SO4 + 2H2O
Aplicaciones Científicas De Investigación
Sodium chromite is used in scientific research as a reagent and catalyst. It is used in the synthesis of organic compounds and as a reducing agent in various reactions. Sodium chromite is also used in the production of pigments and dyes.
Propiedades
Número CAS |
12314-42-0 |
|---|---|
Nombre del producto |
Sodium chromite |
Fórmula molecular |
CrNaO2 |
Peso molecular |
106.985 g/mol |
Nombre IUPAC |
sodium;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/Cr.Na.2O/q+3;+1;2*-2 |
Clave InChI |
ALMAEWAETUQTEP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Na+].[Cr+3] |
SMILES canónico |
[O-2].[O-2].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



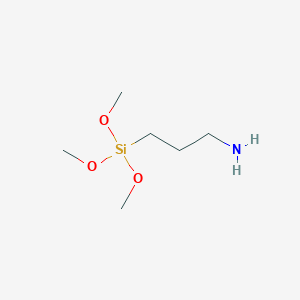
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)
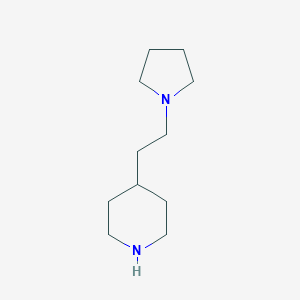
![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
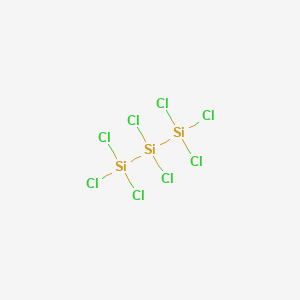
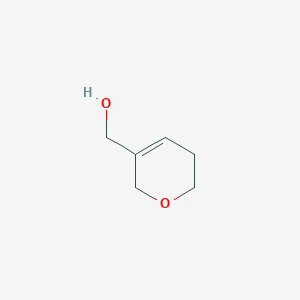
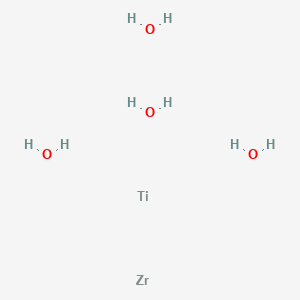
![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
